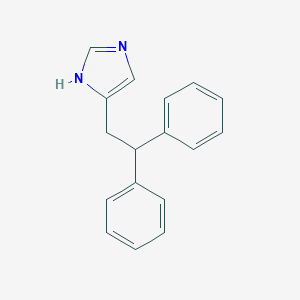

5-(2,2-diphenylethyl)-1H-imidazole

Descripción general

Descripción

Métodos De Preparación

La síntesis de CDP840 involucra varios pasos, comenzando con la preparación del intermedio clave, 3-ciclopentoxi-4-metoxibenzaldehído. Este intermedio se somete luego a una serie de reacciones, incluyendo la condensación con feniletilamina, seguida de ciclización y formación del anillo de piridina. El producto final se obtiene mediante procesos de purificación y cristalización .

Análisis De Reacciones Químicas

CDP840 experimenta varias reacciones químicas, incluyendo:

Oxidación: CDP840 puede oxidarse para formar óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir CDP840 en sus formas reducidas.

Sustitución: CDP840 puede sufrir reacciones de sustitución, particularmente en los anillos de fenilo y piridina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

5-(2,2-diphenylethyl)-1H-imidazole belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of the diphenylethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for drug development.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. Jain et al. demonstrated that various synthesized imidazole derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli using disc diffusion methods .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Target Pathogen |

|---|---|---|

| Compound A | 28 | E. coli |

| Compound B | 32 | Pseudomonas aeruginosa |

| This compound | TBD | TBD |

Anticancer Potential

The anticancer properties of imidazole derivatives are also noteworthy. Research indicates that compounds containing the imidazole ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that modifications on the imidazole ring can enhance cytotoxic effects against different cancer cell lines .

Antitubercular Activity

This compound has been evaluated for its antitubercular activity against Mycobacterium tuberculosis. A study by Amini et al. reported that certain derivatives exhibited promising inhibition percentages compared to standard drugs like rifampicin .

Table 2: Antitubercular Activity of Imidazole Derivatives

| Compound | Inhibition (%) | Reference Drug |

|---|---|---|

| Compound C | 50 | Rifampicin |

| Compound D | 34 | Ethambutol |

| This compound | TBD | TBD |

Case Study: Antimicrobial Efficacy

A study conducted by Brahmbhatt et al. synthesized several imidazole derivatives and evaluated their antimicrobial efficacy using various methods, including the cylinder well diffusion method . The findings indicated that certain derivatives had higher efficacy than traditional antibiotics.

Case Study: Anticancer Activity

Research published in ACS Omega explored the anticancer potential of substituted imidazoles against breast cancer cell lines . The study revealed that specific structural modifications significantly enhanced cytotoxicity.

Mecanismo De Acción

CDP840 ejerce sus efectos al inhibir selectivamente las isoenzimas PDE-4, que se encuentran predominantemente en células proinflamatorias. Al inhibir la PDE-4, CDP840 aumenta los niveles intracelulares de AMPc, lo que lleva a la inhibición de la liberación de mediadores inflamatorios. Este mecanismo atenúa la respuesta inflamatoria, proporcionando beneficios terapéuticos en afecciones como el asma y la EPOC .

Comparación Con Compuestos Similares

CDP840 se compara con otros inhibidores de la PDE-4 como rolipram. Si bien ambos compuestos inhiben la PDE-4, CDP840 actúa como un simple inhibidor competitivo, mientras que rolipram exhibe una cinética compleja. Además, CDP840 es bien tolerado en humanos, a diferencia de rolipram, que se ha asociado con efectos adversos . Compuestos similares incluyen:

- Rolipram

- Cilomilast

- Roflumilast

Las propiedades únicas de CDP840, como su selectividad y tolerabilidad, lo convierten en un candidato prometedor para aplicaciones terapéuticas .

Actividad Biológica

5-(2,2-diphenylethyl)-1H-imidazole is a compound that has garnered attention for its significant biological activities, particularly in pharmacological contexts. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of imidazole with suitable alkylating agents to introduce the diphenylethyl group. The method can vary, but common approaches include:

- Condensation Reactions : Utilizing imidazole derivatives and phenethyl bromides in a base-catalyzed reaction.

- Cyclization Methods : Employing cyclization techniques that involve imidazole precursors and diphenylethyl moieties.

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

- Antiviral Activity : The compound has been studied for its efficacy against various viral infections, particularly hepatitis C virus (HCV). It functions as an NS5A inhibitor, which is crucial for HCV replication. In vitro studies have shown that it possesses potent antiviral activity with EC50 values in the low micromolar range against HCV genotype 1b .

- Anti-inflammatory Effects : Research indicates that imidazole derivatives, including this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory mediators and exhibit significant activity in models of inflammation .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacteria and fungi. Studies have reported its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with notable zones of inhibition observed in disk diffusion assays .

Case Studies and Research Findings

- Antiviral Efficacy : A study evaluating the antiviral potential of various imidazole derivatives found that this compound significantly reduced HCV replication in cell lines. The compound's selectivity index was calculated to assess its safety profile compared to its antiviral efficacy .

- Anti-inflammatory Mechanism : In a model assessing the anti-inflammatory effects of imidazole derivatives, this compound was shown to inhibit nitric oxide production and reduce inflammatory cytokines in macrophage cultures. This suggests its potential use in treating inflammatory diseases .

- Antimicrobial Studies : In antimicrobial screening against various pathogens, this compound exhibited significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics. This positions it as a candidate for further development in antimicrobial therapies .

Table 1: Antiviral Activity of this compound

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | <1 | >1000 | >1000 |

Table 2: Antimicrobial Activity Comparison

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | E. coli: 20 |

| S. aureus: 22 | |

| B. subtilis: 21 |

Propiedades

IUPAC Name |

5-(2,2-diphenylethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-3-7-14(8-4-1)17(11-16-12-18-13-19-16)15-9-5-2-6-10-15/h1-10,12-13,17H,11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWCKWISXYESMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CN=CN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144986 | |

| Record name | 4-(2,2-Diphenylethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102390-63-6 | |

| Record name | 4-(2,2-Diphenylethyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102390636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,2-Diphenylethyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.